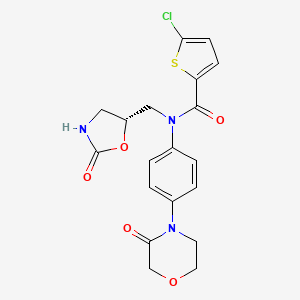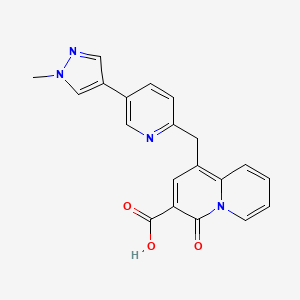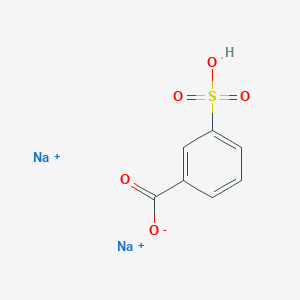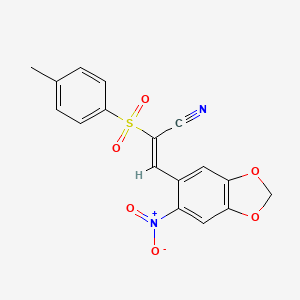
(E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzodioxole Ring: Starting from a suitable precursor, the benzodioxole ring can be synthesized through cyclization reactions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Formation of the Prop-2-enenitrile Moiety: This can be achieved through condensation reactions involving appropriate aldehydes and nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. The presence of the nitro and sulfonyl groups suggests it might have activity as an antimicrobial or anticancer agent.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Wirkmechanismus
The mechanism of action of (E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile
- (E)-2-(4-methylphenyl)sulfonyl-3-(5-nitro-1,3-benzodioxol-6-yl)prop-2-enenitrile
Uniqueness
The uniqueness of (E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C17H12N2O6S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12N2O6S/c1-11-2-4-13(5-3-11)26(22,23)14(9-18)6-12-7-16-17(25-10-24-16)8-15(12)19(20)21/h2-8H,10H2,1H3/b14-6+ |
InChI-Schlüssel |
FWZWVFYNNOYSEY-MKMNVTDBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




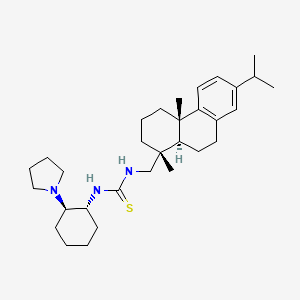
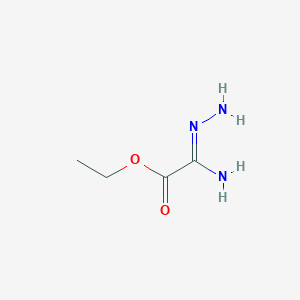

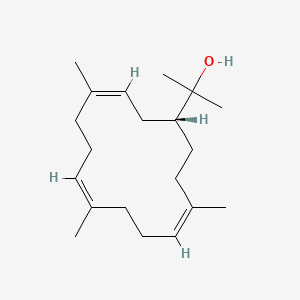

![5-[[6-(Oxan-3-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12339937.png)
![(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid](/img/structure/B12339939.png)

![[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol](/img/structure/B12339949.png)
